ETHYL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of ETHYL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate . The reaction is carried out under reflux conditions, and the product is obtained in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their neuroprotective and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial in controlling hyperpigmentation. Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- Ethyl 5-(4-bromophenyl)-2-(3,5-dibromo-2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 6′′-Ethyl-2′-methyl-5′′-(4-bromophenyl)-7′′-methyl-2,3′′-dioxo-6′,10b′-dihydro-2′H,3′′H,5′H,5′′H-dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo pyrimidine]-2′,6′′-dicarboxylate
These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of ETHYL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct biological properties.
Properties
Molecular Formula |
C17H17BrN2O3S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-5-7-12(18)8-6-11/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
YPHABVMOHOVLPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(S2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(S2)C)C |
Origin of Product |
United States |
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